6',7'-epoxy Cannabigerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,7’-epoxy Cannabigerol is a phytocannabinoid metabolite derived from cannabigerol. It is categorized as an analytical reference standard and is primarily used in research and forensic applications . The compound is known for its unique chemical structure and potential bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-epoxy Cannabigerol involves the epoxidation of cannabigerol. This process typically uses peracids or other oxidizing agents to introduce the epoxy group into the molecular structure . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 6’,7’-epoxy Cannabigerol is not widely documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 6’,7’-epoxy Cannabigerol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different derivatives.
Substitution: The epoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols .
Scientific Research Applications
6’,7’-epoxy Cannabigerol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’,7’-epoxy Cannabigerol involves its interaction with various molecular targets and pathways. It can activate transient receptor potential vanilloid 1 (TRPV1) and desensitize it to block pain signal transmission. Additionally, it can activate cannabinoid receptor 2 (CB2R) to stimulate the release of β-endorphin, enhancing its antinociceptive effect .
Comparison with Similar Compounds
Cannabigerol (CBG): The parent compound from which 6’,7’-epoxy Cannabigerol is derived.
Cannabidiol (CBD): Another major phytocannabinoid with similar bioactive properties.
Cannabinol (CBN): A cannabinoid known for its sedative effects.
Uniqueness: 6’,7’-epoxy Cannabigerol is unique due to its epoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cannabinoids and contributes to its specific bioactive effects .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H32O3/c1-5-6-7-8-16-13-18(22)17(19(23)14-16)11-9-15(2)10-12-20-21(3,4)24-20/h9,13-14,20,22-23H,5-8,10-12H2,1-4H3/b15-9+ |
InChI Key |
JHTVNVIWLKCIEG-OQLLNIDSSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC2C(O2)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC2C(O2)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.